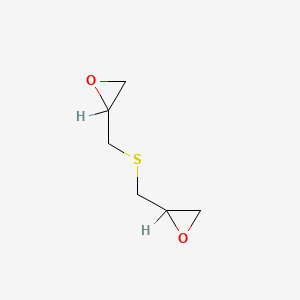

Diglycidyl sulfide

Description

Significance of Sulfur-Containing Epoxide Systems in Advanced Materials Science

The incorporation of sulfur into epoxide polymer networks is a strategic approach to developing advanced materials with tailored properties. mdpi.com Sulfur is an inexpensive and abundant byproduct of petroleum refining, making its use in polymer synthesis economically attractive. rsc.org Materials derived from sulfur-containing epoxides often exhibit distinct thermal, mechanical, and optical properties compared to their oxygen-based counterparts. researchgate.net

Key attributes and applications include:

High Refractive Index: Sulfur-containing polymers are known for their high molar refraction, a property that is highly desirable for optical applications such as encapsulants for light-emitting diodes (LEDs) and advanced lens materials. rsc.orgresearchgate.net

Enhanced Durability and Chemical Resistance: The integration of sulfur can improve the chemical resistance of epoxy networks. researchgate.net

Electrochemical Applications: The high theoretical capacity of sulfur makes it a material of interest for energy storage, particularly in the cathodes of lithium-sulfur (Li-S) batteries. rsc.org

Thermal and Mechanical Performance: The position of the sulfur atom within the polymer backbone significantly influences the material's properties. researchgate.net For instance, inverse vulcanization, a process that copolymerizes elemental sulfur with organic crosslinkers like epoxy compounds, can produce sulfur-rich polymers with high strength and high glass transition temperatures (Tg). rsc.orgrsc.org A sulfur-rich epoxy resin synthesized with 4,4′-methylene bis(N,N-diglycidylaniline) (MDGA) demonstrated a Tg above 197 °C, a record for polymers made via this method. rsc.org

Overview of Epoxide Ring Reactivity in Polymer Chemistry

The utility of diglycidyl sulfide (B99878) in polymer chemistry stems from the high reactivity of its terminal epoxide (oxirane) rings. rsc.org The polymerization process does not involve dioxirane (B86890) rings, but rather the characteristic reactions of these three-membered epoxide heterocycles. The chemistry is dominated by nucleophilic ring-opening reactions, where the strained ring is readily opened by a variety of nucleophiles. rsc.orgrsc.org

This reactivity allows for the creation of highly cross-linked, three-dimensional polymer networks. The primary modification and polymerization processes include:

Amine-Epoxy Reactions: Amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. This is a fundamental step-growth mechanism in creating epoxy thermosets. researchgate.net

Thiol-Epoxy Reactions: Thiols can also act as nucleophiles to open the epoxide ring, a process often referred to as a "thiol-epoxy click reaction." rsc.orgnih.gov This reaction is highly efficient and can proceed under mild conditions. nih.gov

Other Nucleophilic Reactions: The epoxide ring can also be opened by acids, water (hydrolysis), and azides, allowing for a wide range of chemical modifications to be installed onto the polymer scaffold. rsc.orgrsc.org

The reaction mechanism can be influenced by reaction conditions such as pH. acs.orgresearchgate.net For example, in acidic conditions, the reaction of glycidyl (B131873) methacrylate (B99206) (a related compound with an epoxide ring) with carboxylic and hydroxyl groups proceeds through an epoxide ring-opening mechanism. acs.orgresearchgate.net The versatility of these ring-opening reactions makes polymers derived from glycidyl groups, like those in diglycidyl sulfide, some of the most adaptable reactive scaffolds in polymer chemistry. rsc.orgrsc.org

Research Findings on Sulfur-Containing Epoxy Resins

Comparative studies between sulfur-containing epoxy resins and their conventional oxygen-based analogues highlight the significant impact of the heteroatom on the final material properties. Research on a Diglycidyl thioether of bisphenol A (DGTEBA), a close analogue to this compound, provides detailed insights.

| Property | DGEBA (Oxygen Analogue) | DGTEBA (Sulfur Analogue) | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 165 °C | 110 °C | researchgate.net |

| Cure Conversion | 95% | 80% | researchgate.net |

| Thermal Stability (5% weight loss) | 391 °C | 340 °C | researchgate.net |

| Yield Stress | 89 MPa | 54 MPa | researchgate.net |

| Yield Strain | 6.1% | 5.5% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethylsulfanylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUILQECWFZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CSCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933718 | |

| Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14974-71-1 | |

| Record name | 2,2′-[Thiobis(methylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14974-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, bis(2,3-epoxypropyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diglycidyl Sulfide and Analogous Glycidyl Thioethers

Direct Synthesis Pathways for Diglycidyl Sulfide (B99878)

The direct synthesis of diglycidyl sulfide can be approached through the reaction of a sulfur nucleophile with an epoxide precursor, typically epichlorohydrin (B41342). One common method involves the reaction of sodium sulfide (Na₂S) with epichlorohydrin. In this nucleophilic substitution reaction, the sulfide ion acts as the sulfur source, displacing the chloride from two molecules of epichlorohydrin to form the this compound structure.

However, controlling this reaction to achieve a high yield of the desired monomer can be challenging. Potential side reactions include the formation of oligomers or polymers, especially if reaction conditions are not carefully managed. Researchers have attempted to optimize these conditions, though some efforts to react sodium sulfide with epoxides under specific protocols have not always yielded the anticipated product, indicating the complexity of controlling the reaction outcome. depauw.edu

Condensation Reactions for Sulfur-Bridged Bisphenol A Diglycidyl Ether Derivatives

Analogues of this compound, such as sulfur-bridged bisphenol A diglycidyl ether derivatives, are commonly synthesized through condensation reactions. A key example is the preparation of diglycidyl thioether of bisphenol A (DGTEBA). This synthesis is often a multi-step process that begins with the creation of a sulfur-containing bisphenol precursor, such as dithiol bisphenol A. researchgate.net This precursor is then reacted with epichlorohydrin to introduce the glycidyl (B131873) groups.

Functionalization with Epichlorohydrin

The crucial step in forming these glycidyl thioethers is the functionalization of the sulfur-containing bisphenol with epichlorohydrin. researchgate.net This reaction, known as glycidylation, proceeds via the O-alkylation of the bisphenol's hydroxyl groups with epichlorohydrin. youtube.com The reaction is typically carried out in the presence of a basic catalyst. thescipub.com

The process can be broken down into two main stages:

Addition Reaction: The phenolic hydroxyl group reacts with the epoxide ring of epichlorohydrin to form a chlorohydrin ether intermediate.

Dehydrochlorination: The intermediate is then treated with a stoichiometric amount of a base (e.g., sodium hydroxide) to eliminate hydrogen chloride, forming the new epoxide ring of the glycidyl ether. researchgate.net

Controlling reaction parameters such as temperature, stoichiometry of reactants (especially the excess of epichlorohydrin), and the rate of alkali addition is critical to maximize the yield of the desired diglycidyl ether and minimize the formation of higher molecular weight oligomers or side products. researchgate.netnih.gov

Epoxidation Routes for Thiol-Containing Precursors

An alternative strategy for synthesizing glycidyl thioethers involves the epoxidation of precursors that already contain thiol (-SH) groups. This approach is particularly relevant for creating sulfur-containing epoxy resins where the sulfur atom is located terminally to the epoxide groups.

A clear example is the synthesis of diglycidyl thioether of bisphenol A (DGTEBA), which can start from the preparation of dithiol bisphenol A. This dithiol precursor is then subjected to an epoxidation reaction to yield the final DGTEBA monomer. researchgate.net This method places the sulfur atoms in a distinct position within the monomer structure compared to derivatives where sulfur is part of the central backbone, leading to different properties in the cured material. The base-catalyzed ring-opening reaction of epoxides with thiol nucleophiles is a highly efficient process, often referred to as a "thiol-epoxy click reaction," which is fundamental to these synthetic routes.

Inverse Vulcanization Approaches for Sulfur-Rich Epoxide Materials

Inverse vulcanization is a modern technique utilized to synthesize sulfur-rich polymers by reacting elemental sulfur, an abundant industrial byproduct, with organic comonomers. researchgate.netrsc.org This method provides a simple, often solvent-free route to create materials with high sulfur content (≥50 wt%). researchgate.netrsc.org Glycidyl compounds, including glycidyl ethers, have been successfully employed as comonomers or crosslinkers in this process. researchgate.netrsc.org

The mechanism of epoxy-sulfur inverse vulcanization involves the formation of thiol-containing polysulfanes through hydrogen abstraction by sulfur radicals, followed by thiol-epoxide addition reactions. rsc.org This approach allows for the properties of the resulting sulfur-epoxy polymers to be tailored based on the specific epoxy reagents used. rsc.org

Utilization of Elemental Sulfur with Glycidyl Compounds

In the inverse vulcanization process, elemental sulfur is heated above its melting point to form diradical polymeric sulfur chains. These reactive sulfur radicals can then react with various organic molecules. When glycidyl compounds like allyl glycidyl ether (AGE) are used, the unsaturated allyl groups readily undergo addition reactions with the sulfur radicals, leading to copolymerization. researchgate.net

This one-step process can produce an epoxy cross-linked sulfur polymer. researchgate.netrsc.org The use of a heterobifunctional comonomer like AGE, which contains both an allyl group for inverse vulcanization and an epoxy group for subsequent cross-linking, has been shown to produce high-strength sulfur polymers. researchgate.netrsc.org The resulting materials exhibit high sulfur content and possess unique properties such as enhanced mechanical strength and shape memory behavior, attributed to the dynamic nature of polysulfide bonds. researchgate.netrsc.org

Solvent-Free Synthetic Strategies for Glycidyl Ethers

Driven by the principles of green chemistry, solvent-free synthetic strategies for glycidyl ethers have gained significant attention. These methods aim to reduce the use of hazardous organic solvents, simplify purification processes, and minimize waste generation. chalmers.se

A prominent solvent-free method involves the reaction of an alcohol with epichlorohydrin in the presence of a solid base (e.g., alkali metal hydroxide) and a phase-transfer catalyst (PTC). chalmers.segoogle.com The PTC facilitates the transfer of the deprotonated alcohol (alkoxide) from the solid phase to the organic phase (the liquid reactants themselves), where it can react with epichlorohydrin. chalmers.se This technique offers several advantages:

By-products like sodium chloride are solids and can be easily removed by filtration. researchgate.net

It reduces the required amounts of reactants compared to conventional methods. google.com

It often results in higher yields of the desired glycidyl ether. google.comresearchgate.net

This approach has been successfully applied to synthesize various aliphatic glycidyl ethers and can be adapted for sulfur-containing precursors, providing a more environmentally benign route to these compounds. chalmers.seresearchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Precursors | Key Features | Typical Product |

|---|---|---|---|

| Direct Synthesis | Sodium sulfide, Epichlorohydrin | Direct nucleophilic substitution. | This compound |

| Condensation Reaction | Sulfur-containing bisphenol, Epichlorohydrin | Glycidylation of phenolic -OH groups. | Sulfur-bridged Bisphenol A Diglycidyl Ether Derivatives |

| Epoxidation of Thiols | Dithiol-containing compounds | Forms thioether linkage via thiol-epoxy reaction. | Glycidyl thioethers (e.g., DGTEBA) |

| Inverse Vulcanization | Elemental sulfur, Glycidyl comonomers (e.g., Allyl Glycidyl Ether) | High sulfur content (>50%), solvent-free, radical polymerization. | Sulfur-rich cross-linked epoxy polymers |

| Solvent-Free PTC | Alcohol/Thiol, Epichlorohydrin, Solid Base, PTC | Avoids organic solvents, easy purification, high yields. | Glycidyl ethers/thioethers |

Phase Transfer Catalysis in Glycidyl Thioether Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful and efficient methodology for the synthesis of glycidyl thioethers, including this compound. This technique facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase containing the nucleophile (e.g., a sulfide salt) and an organic phase containing the electrophile (e.g., epichlorohydrin). The phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous or solid phase to the organic phase, where the reaction proceeds under milder conditions and often with higher selectivity than traditional methods.

The synthesis of glycidyl thioethers via PTC generally involves the reaction of a thiol or a sulfide source with epichlorohydrin in a two-phase system. In the case of this compound, a sulfide source such as sodium sulfide is reacted with two equivalents of epichlorohydrin. The catalyst facilitates the transfer of the sulfide anion (S²⁻) or hydrosulfide (B80085) anion (SH⁻) to the organic phase where it can react with epichlorohydrin.

The general mechanism for the PTC-mediated synthesis of glycidyl ethers, which is analogous to that of glycidyl thioethers, involves the deprotonation of the nucleophile (in this case, the thiol or sulfide) by a base in the aqueous or solid phase. The resulting anion forms an ion pair with the lipophilic cation of the phase transfer catalyst. This ion pair is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the nucleophilic anion is weakly solvated and thus highly reactive towards the electrophile, epichlorohydrin. The reaction proceeds via a nucleophilic substitution on the chloromethyl group of epichlorohydrin, followed by an intramolecular ring-closing step to form the desired glycidyl thioether.

One of the significant advantages of using PTC is the ability to carry out the reaction under solvent-free or solid-liquid conditions. This approach offers several benefits, including the use of solid bases which can be easily filtered off from the liquid product, simplifying the purification process. Furthermore, this method can lead to increased yields and reduced amounts of reactants, such as sodium hydroxide, compared to conventional methods. For instance, in the synthesis of alkylglycidyl ethers, yields as high as 92.0% have been achieved. organic-chemistry.org

The choice of the phase transfer catalyst is crucial for the efficiency of the reaction. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) and triethylbenzylammonium chloride (TEBA), are commonly employed due to their commercial availability and effectiveness. Phosphonium salts, while often more expensive, can offer higher thermal stability. The structure of the catalyst, particularly the nature of the alkyl groups on the nitrogen or phosphorus atom, influences its lipophilicity and, consequently, its catalytic activity.

Detailed research into the synthesis of analogous compounds, such as dibenzyl sulfide from benzyl (B1604629) chloride and a hydrogen sulfide source, has demonstrated the effectiveness of PTC. In such systems, various parameters including reaction time, temperature, catalyst loading, stirring speed, and reactant concentrations are optimized to maximize the conversion of the reactant and the selectivity of the desired product.

The table below summarizes representative findings for the synthesis of glycidyl thioethers and related sulfides using phase transfer catalysis, based on analogous reactions reported in the literature.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Epichlorohydrin | Tetrabutylammonium bromide | NaOH | Toluene | 50 | >90 |

| Sodium sulfide | Epichlorohydrin | Triethylbenzylammonium chloride | - | Water/Toluene | 60 | High (inferred) |

| Benzyl Mercaptan | Epichlorohydrin | Aliquat 336 | KOH | Dichloromethane | 25 | >85 |

| p-Chloronitrobenzene | Sodium sulfide | Tetrabutylammonium bromide | - | Toluene/Water | 80 | 95 (for sulfide product) |

This table is a representation of typical conditions and yields for PTC-catalyzed thioether synthesis and is based on analogous reactions due to the limited availability of specific data for this compound.

Mechanistic Investigations of Polymerization and Crosslinking in Diglycidyl Sulfide Systems

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of epoxides, including DGS, is a fundamental process driven by the relief of ring strain inherent in the three-membered epoxide ring. This polymerization can be initiated by various species, leading to different mechanistic pathways.

Nucleophilic Attack and Epoxide Ring Reactivity

Epoxides, characterized by their strained three-membered ring containing an oxygen atom, are highly reactive towards nucleophiles. This reactivity stems from the strain energy within the ring, making them susceptible to ring-opening reactions. Nucleophilic attack can occur at either of the carbon atoms within the epoxide ring. The regioselectivity of this attack is influenced by steric factors and electronic effects. Under alkaline or neutral conditions, steric factors often govern the reaction, favoring attack at the less substituted carbon via an SN2 mechanism scielo.org.mxwikipedia.orgjsta.clwikipedia.org. Conversely, under acidic conditions, electronic factors become more dominant, potentially leading to attack at the more substituted carbon due to the stabilization of a developing positive charge scielo.org.mxjsta.clwikipedia.org. Diglycidyl sulfide (B99878), with its sulfur atom, may exhibit modified reactivity due to the electronic influence of the sulfur moiety.

Polysulfane-Initiated Epoxide Ring-Opening

Polysulfanes, chains containing multiple sulfur-sulfur bonds, can act as initiators for epoxide ring-opening polymerization. This mechanism is particularly relevant in processes involving elemental sulfur, where polysulfane chains are formed as intermediates. These polysulfanes, often terminated with thiol groups, can then initiate the ring-opening of epoxide monomers like DGS through nucleophilic attack of the thiolate anion on the epoxide ring rsc.orgresearchgate.net. This pathway allows for the incorporation of sulfur into the polymer backbone, leading to materials with unique properties.

Anionic Hybrid Copolymerization Pathways

Anionic polymerization offers a versatile route for synthesizing polymers with controlled architectures. In the context of diglycidyl sulfide, anionic hybrid copolymerization involves the simultaneous polymerization of DGS with other monomers, such as elemental sulfur (S8) and acrylates. This process often requires specific conditions to overcome limitations, such as the inertness of S8 towards epoxides in the absence of other comonomers. For instance, the presence of acrylates can facilitate the ring-opening of epoxides through proton transfer mechanisms, enabling hybrid copolymerization nih.govresearchgate.netnih.govacs.org. Anionic sulfur species, generated from elemental sulfur, can also initiate the polymerization of epoxides, leading to sulfur-containing epoxy resins acs.org.

Cationic Photopolymerization Kinetics

Cationic photopolymerization is a rapid curing process initiated by light, typically employing photoacid generators. This mechanism is highly efficient for monomers like epoxides, including DGS. The process involves the generation of a strong acid upon irradiation, which then protonates the epoxide oxygen, activating the ring for nucleophilic attack by the growing polymer chain wikipedia.orgrsc.orgwiley-vch.deresearchgate.netresearchgate.net. The kinetics of this process are influenced by factors such as photoinitiator concentration, light intensity, temperature, and the chemical structure of the monomer. Studies on similar cycloaliphatic diepoxides have shown that increasing photoinitiator concentration and temperature generally leads to higher polymerization rates and ultimate conversion researchgate.netresearchgate.net. The presence of sulfur in DGS might influence these kinetic parameters due to potential interactions or altered electronic properties.

Crosslinking Reaction Dynamics and Network Formation

Crosslinking is crucial for transforming liquid monomers into solid, three-dimensional polymer networks, imparting mechanical strength, thermal stability, and chemical resistance. This compound can participate in various crosslinking reactions.

Amine-Epoxide Addition Reactions

The reaction between amines and epoxides is a cornerstone of epoxy resin chemistry and a primary mechanism for crosslinking DGS. Primary and secondary amines react with epoxide rings via nucleophilic addition, forming β-amino alcohol linkages. Each amine hydrogen can react with an epoxide group, leading to the formation of a crosslinked network when difunctional or multifunctional amines and epoxides are used wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netspecialchem.comresearchgate.netacs.orgacs.org. The rate and efficiency of this reaction are influenced by the amine's structure, reactivity, and steric hindrance, as well as the reaction conditions. Tertiary amines can act as catalysts for this reaction, promoting the nucleophilic attack of amines or thiols on the epoxide ring researchgate.net. The presence of sulfur in DGS might influence the network properties and curing dynamics compared to conventional diglycidyl ethers. For instance, the position of sulfur within the molecule can affect the glass transition temperature, cure conversion, and susceptibility to solvent ingress researchgate.net.

Reaction Pathways and Intermediate Species Characterization

Sulfide Radical Cation Stabilization

The formation and stabilization of sulfur-centered radical cations are critical in various chemical processes, including oxidation reactions and certain polymerization pathways. In biological systems, particularly concerning amino acids like methionine, sulfur radical cations have been extensively studied. These radical cations are often stabilized through complexation with neighboring atoms, such as the nitrogen atoms in peptide bonds, forming three-electron, two-centered bonds or more extensive multi-centered interactions chimia.chnih.govrsc.org. This stabilization significantly increases their lifetime and influences their reactivity chimia.chrsc.org. For instance, studies on methionine-containing peptides have shown that the amide nitrogen atoms can effectively stabilize sulfur radical cations, a mechanism that can be extrapolated to understand oxidation processes in proteins with multiple methionine residues chimia.chnih.gov.

While direct studies detailing the specific stabilization of a "this compound" radical cation are not prominently featured in the reviewed literature, related sulfur-containing species can play roles in diglycidyl ether polymerization. For example, benzyl (B1604629) sulfide has been identified as an inhibiting species in the cationic photopolymerization of diglycidyl ethers like Bisphenol A diglycidyl ether (BADGE), potentially by interfering with radical or cationic intermediates mdpi.com. The formation of episulfides from diglycidyl ethers, such as 1,4-butanediol (B3395766) diglycidyl ether (BDDGE), introduces a sulfur atom into a cyclic structure derived from the diglycidyl precursor, which could theoretically lead to sulfur radical cations under specific conditions, though detailed stabilization mechanisms for these specific species are not elaborated in the provided context doi.org. The general principles of sulfur radical cation stabilization, particularly through interaction with heteroatoms, remain a fundamental concept in understanding sulfur chemistry within polymer systems.

Proton Transfer Enabled Processes

Proton transfer plays a pivotal role in enabling various polymerization and crosslinking reactions involving diglycidyl ethers. One notable example is the anionic hybrid copolymerization of elemental sulfur (S8) with acrylates and epoxides, such as Bisphenol A diglycidyl ether. In these systems, the proton transfer from the methyne group of the acrylate (B77674) to an oxygen anion is crucial for initiating and facilitating the ring-opening of the epoxide comonomer, thereby enabling copolymerization nih.govresearchgate.net. This process allows for the creation of high-performance polymers with desirable mechanical properties, including high tensile strength and Young's modulus nih.govresearchgate.net.

Furthermore, polypropylene (B1209903) glycol diglycidyl ether has been utilized in "proton transfer polymerization" to synthesize hyperbranched polyether molecules with terminal hydroxyl groups sdlookchem.com. This mechanism highlights the ability of proton transfer to drive the polymerization of cyclic monomers, leading to complex macromolecular architectures. In related thiol-epoxy "click" chemistry, the polymerization process is often referred to as "proton transfer polymerization" where the protonation of an alkoxide anion, formed from the nucleophilic attack of a thiolate on an epoxide, is a critical step that dictates the formation of a polythioether backbone ntu.edu.sg. These examples underscore the versatility of proton transfer mechanisms in mediating the polymerization and crosslinking of diglycidyl ether-based systems and sulfur-containing monomers.

Data Tables

Table 1: Mechanical Properties of Sulfur-Epoxy Copolymers

| Polymer System | Ultimate Tensile Strength (MPa) | Young's Modulus (MPa) | Source |

| S8 / Bisphenol A diglycidyl ether / Diacrylate copolymer | 60.8 | 680 | nih.govresearchgate.net |

| High sulfur content polymers (50-70% S) from inverse vulcanization | 10-60 | Not specified | rsc.orgresearchgate.net |

Table 2: Mechanisms in Diglycidyl Ether Systems with Sulfur

| Diglycidyl Ether Type | Comonomer / System | Key Mechanistic Step(s) | Resulting Polymer/Network Characteristics | Source |

| Bisphenol A diglycidyl ether (BADGE/DGEBA) | Elemental Sulfur (Inverse Vulcanization) | Hydrogen abstraction by sulfur radicals, thiol-epoxy addition | Sulfur-epoxy polymers with high sulfur content, tunable thermal/mechanical properties | rsc.org |

| Bisphenol A diglycidyl ether (BADGE) | Acrylate + S8 (Anionic Hybrid Copolymerization) | Proton transfer from acrylate to oxygen anion, enabling epoxide ring-opening | High-performance copolymers with high tensile strength and Young's modulus | nih.govresearchgate.net |

| Polypropylene glycol diglycidyl ether | Glycerol | Proton transfer polymerization | Hyperbranched polyether molecules with terminal hydroxyl groups | sdlookchem.com |

| Ethylene glycol diglycidyl ether (EGDE) | Gelatin (Amine groups) | Ring-opening reaction of epoxide groups with amine functionalities | Covalent crosslinking, enhanced mechanical properties, reduced swelling ratio | researchgate.net |

| 1,4-butanediol diglycidyl ether (BDDGE) | Sulfur replacement | Synthesis of episulfide monomer | Monomer for cationic photopolymerization with improved refractive index and adhesion | doi.org |

Compound List:

Allyl glycidyl (B131873) ether (AGE)

Benzyl sulphide

Bisphenol A diglycidyl ether (BADGE/DGEBA)

Elemental sulfur (S8)

Epoxy resins

Ethylene glycol diglycidyl ether (EGDE)

Gelatin

Glycerol

Glycidyl acetate (B1210297)

1,4-butanediol diglycidyl ether (BDDGE)

Methionine

1,2-cyclohexene oxide

Propylene oxide

Polypropylene glycol diglycidyl ether

Styrene (B11656) oxide

Thiol compounds

Trimethylolpropane triglycidyl ether (TMPTGE)

Advanced Characterization and Analytical Methodologies for Diglycidyl Sulfide Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for identifying functional groups, confirming chemical structures, and understanding molecular interactions within materials. For diglycidyl sulfide (B99878) and its derivatives, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Near-Infrared (NIR) spectroscopy, and Raman spectroscopy offer detailed insights.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely utilized technique for identifying the chemical composition and structural features of materials, including polymers richmondscientific.commasontechnology.ie. Its application to diglycidyl sulfide and its derivatives allows for the characterization of molecular structures and chemical bonds masontechnology.ieresearchgate.netresearchgate.net. FTIR can effectively monitor the presence and changes in characteristic functional groups, such as the epoxy ring's C-O-C cycle vibrations, typically observed in the wavenumber range of 910-821 cm⁻¹ researchgate.netresearchgate.net. The reduction or disappearance of these bands during curing processes signifies the consumption of epoxy groups and the formation of cross-linked networks researchgate.netresearchgate.net. Furthermore, FTIR is instrumental in confirming the successful synthesis of epoxy monomers by verifying the presence of expected functional groups researchgate.net. Studies involving sulfur-containing epoxy resins, like diglycidyl thioether of bisphenol A (DGTEBA), also employ FTIR to analyze their structures and investigate curing behavior researchgate.net. The technique's capability to identify specific functional groups, such as carbonyls (typically found between 1670 and 1780 cm⁻¹), further enhances its utility in material analysis masontechnology.ie.

Table 1: Characteristic FTIR Bands Relevant to Epoxy Resin Characterization

| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Significance in this compound Analysis | Citations |

| Epoxy Ring (C-O-C cycle) | 910-821 | Monitoring epoxy group consumption during curing. | researchgate.netresearchgate.net |

| Carbonyl Group | 1670-1780 | Identification of specific functional groups for compositional analysis. | masontechnology.ie |

| Phenyl Ring Stretching | ~1609 | Identification of aromatic structures, common in bisphenol-based epoxies. | researchgate.net |

| C-H Stretching (aliphatic) | 2873-3068 | Provides general structural information about hydrocarbon chains. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for detailed structural elucidation of organic molecules and polymers, providing critical information about atomic connectivity and chemical environments researchgate.netceitec.cz. ¹H NMR is sensitive to hydrogen atoms, while ¹³C NMR reveals the carbon backbone of a molecule ceitec.cz. For this compound derivatives, NMR spectroscopy is employed to confirm the chemical structures of synthesized epoxy monomers, such as various diglycidyl ethers researchgate.net. ¹H NMR spectra of diglycidyl ethers have been recorded and analyzed to understand their molecular composition rsc.org. Although ¹³C NMR can be more time-consuming due to lower sensitivity, it offers vital data on carbon atom types and their interconnections, thereby aiding in the confirmation of molecular architecture ceitec.cz. Advanced NMR techniques, such as 2D correlation experiments (e.g., HETCOR), further enhance structural analysis by establishing correlations between different nuclei, leading to a comprehensive understanding of molecular bonding nih.gov. NMR is also applied to study the dynamics and structure of complex polymer systems researchgate.net.

Near-Infrared (NIR) spectroscopy is a valuable tool for monitoring the curing processes of epoxy resins and investigating reaction mechanisms researchgate.netresearchgate.net. It enables the quantitative assessment of the degree of cure by tracking changes in specific functional groups within the material researchgate.net. Studies have utilized NIR spectroscopy to compare cure mechanisms across different epoxy systems, including sulfur-containing variants like DGTEBA, suggesting that the presence of sulfur can influence reaction pathways researchgate.net. One proposed mechanism indicates that sulfur's inductive effect may polarize C-H bonds, potentially impacting the ring-opening reactions of oxirane groups researchgate.net. While NIR spectroscopy has also been mentioned in the context of dental materials containing sulfide groups sigmaaldrich.com, its primary relevance in polymer science lies in its ability to monitor curing kinetics and mechanisms researchgate.net.

Raman spectroscopy is a potent technique for analyzing polymer structures and monitoring polymerization processes, often providing complementary information to FTIR researchgate.netacs.orgsav.skhoriba.com. It is particularly effective for identifying vibrations involving double bonds and sulfur-containing moieties horiba.com. In the analysis of this compound derivatives and related epoxy systems, Raman spectroscopy can identify characteristic vibrational modes, such as C-H stretching in aliphatic regions (e.g., 2873-3068 cm⁻¹) and aromatic ring vibrations, like phenyl ring stretching (~1609 cm⁻¹) researchgate.net. The technique is adept at observing the disappearance of double bonds during polymerization, thereby tracking the extent of monomer conversion horiba.com. Furthermore, Raman spectroscopy's sensitivity to sulfur species (e.g., -S-S-, -C-S-) makes it highly relevant for the characterization of sulfur-containing polymers horiba.com. It can also be employed to visualize phase separation within polymer networks acs.org and for the quantitative analysis of monomer composition and conversion nist.gov.

Table 2: Characteristic Raman Bands Relevant to Polymer and Sulfur Compound Analysis

| Vibration Type | Characteristic Wavenumber (cm⁻¹) | Significance in this compound Analysis | Citations |

| C-H Stretching (aliphatic) | 2873-3068 | General structural information for polymer chains. | researchgate.net |

| Phenyl Ring Stretching | ~1609 | Identification of aromatic structures. | researchgate.net |

| Double Bond (C=C) | ~1650 | Monitoring polymerization/cure through the disappearance of the band. | horiba.com |

| Sulfur Species (-S-S-, -C-S-) | Varies | Detection and characterization of sulfur-containing functional groups. | horiba.com |

Calorimetric Analysis for Reaction Kinetics and Transitions

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for quantifying the thermal behavior of materials, including reaction kinetics and phase transitions during curing processes.

Differential Scanning Calorimetry (DSC) is a critical technique for assessing the curing behavior and reaction kinetics of epoxy resins researchgate.netresearchgate.netsav.sksphinxsai.comuctm.eduscielo.brresearchgate.netscielo.br. It quantifies the heat flow associated with thermal events, enabling the determination of key kinetic parameters such as the onset temperature of curing (Ti), the peak curing temperature (Tp), and the enthalpy of the reaction (ΔH) sphinxsai.comscielo.brscielo.br. DSC thermograms can also reveal the autocatalytic nature of certain curing processes researchgate.net. By analyzing DSC scans under dynamic or isothermal conditions, researchers can model curing kinetics, often employing models like the Boerchardt and Daniels approach to calculate activation energy and reaction order scielo.brscielo.br. This facilitates a quantitative understanding of how various curing agents and formulations influence polymerization rates and extents sphinxsai.comuctm.eduscielo.brresearchgate.netscielo.br. DSC is also vital for determining the glass transition temperature (Tg) of the cured polymer network, a property that critically affects material performance uctm.eduresearchgate.net. The technique is frequently used to compare the curing efficiency and thermal properties of different epoxy resin systems and their hardeners uctm.eduscielo.brresearchgate.netscielo.br. For instance, DSC studies have investigated the curing behavior of diglycidyl ether of bisphenol A (DGEBA) with various thiol curing agents or amine hardeners sphinxsai.comuctm.eduscielo.brresearchgate.netscielo.br. DSC also serves as a reference method to validate data from other techniques, such as NIR for degree of cure assessment researchgate.net.

Table 3: Key Parameters Determined by Differential Scanning Calorimetry (DSC) in Curing Studies

| Parameter Measured | Description | Relevance to this compound Characterization | Citations |

| Onset Temperature (Ti) | The temperature at which the curing reaction begins to be detected. | Indicates the minimum temperature required to initiate the cross-linking process. | sphinxsai.comscielo.brscielo.br |

| Peak Temperature (Tp) | The temperature at which the curing reaction proceeds at its maximum rate. | Reflects the temperature of greatest reaction activity during polymerization. | sphinxsai.comscielo.brscielo.br |

| Enthalpy of Reaction (ΔH) | The total heat released or absorbed during the curing process, indicative of the extent of reaction. | Quantifies the overall energy released during cross-linking, providing a measure of the total conversion. | sphinxsai.comscielo.brscielo.br |

| Activation Energy (Ea) | The minimum energy required for the curing reaction to occur. | Crucial for understanding and modeling the reaction kinetics, predicting curing rates at different temperatures. | scielo.brscielo.br |

| Reaction Order (n) | An exponent in the rate law that describes the reaction mechanism's dependence on reactant concentrations. | Provides insight into the reaction mechanism and the involvement of different species in the rate-determining step. | scielo.brscielo.br |

| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Defines the upper limit of the material's service temperature range and indicates the degree of network mobility. | uctm.eduresearchgate.net |

Compound List

Copolymerization and Derivatization Strategies for Diglycidyl Sulfide Systems

Copolymerization with Other Sulfur-Containing Monomers

The incorporation of diglycidyl sulfide (B99878) into polymer chains alongside other sulfur-containing monomers is a key strategy for developing advanced materials with tailored properties, such as high refractive indices, enhanced thermal stability, and specific chemical functionalities. The reactivity of the episulfide (thiirane) rings in diglycidyl sulfide allows for several copolymerization pathways, including reactions with other cyclic sulfides, elemental sulfur, and dithiols.

Copolymerization with Thiiranes and Elemental Sulfur (S₈):

This compound, as a diepisulfide, can readily undergo ring-opening polymerization. This reactivity is shared with other thiirane (B1199164) monomers. Anionic polymerization is a particularly effective method for these systems. For instance, the anionic copolymerization of monosubstituted thiiranes, such as styrene (B11656) sulfide, with elemental sulfur (S₈) has been successfully demonstrated to produce chemically stable polysulfides with a high content of chemically bonded sulfur (up to 85 wt%). mdpi.com This process typically utilizes an anionic initiator, like potassium thiophenolate, and is conducted at elevated temperatures (e.g., 95 °C) to ensure the solubility of elemental sulfur while remaining below its floor temperature for homopolymerization. mdpi.com

This established methodology for monofunctional thiiranes provides a clear blueprint for the copolymerization of this compound. By reacting this compound with elemental sulfur, it is possible to synthesize cross-linked, sulfur-rich polymers. In this reaction, the anionic initiator opens the S₈ ring to form a polysulfide anion (~Sₓ⁻), which then attacks the thiirane ring of the this compound. The resulting thiolate anion can then react with another S₈ molecule or another thiirane monomer, propagating the polymer chain and forming a network structure due to the difunctionality of this compound. This approach allows for the precise placement of a large number of sulfur atoms within the polymer backbone, significantly influencing the material's optical and mechanical properties. mdpi.com

A similar strategy involves the direct reaction of elemental sulfur with epoxides, which can be adapted for episulfides like this compound. In a one-pot method, elemental sulfur can react with sodium sulfide (Na₂S) to form sodium polysulfide, which serves as a source of polysulfide anions capable of initiating the ring-opening of epoxy or episulfide rings at room temperature. cjps.org This approach avoids high temperatures and harsh conditions often associated with inverse vulcanization. cjps.org

Polyaddition with Dithiols:

Another important class of sulfur-containing comonomers for this compound are dithiols. The reaction between an episulfide and a thiol proceeds via a base-catalyzed nucleophilic ring-opening mechanism, analogous to the well-known thiol-epoxy reaction. This polyaddition reaction can be used to synthesize linear or cross-linked poly(hydroxy thioether)s.

When this compound is reacted with a dithiol (HS-R-SH) in the presence of a suitable catalyst (typically a base), the thiolate anions add to the episulfide rings, leading to the formation of a high-molecular-weight polymer. The structure of the resulting polymer depends on the stoichiometry of the reactants. An equimolar ratio of this compound to dithiol would lead to the formation of a linear polymer with repeating units containing thioether and hydroxyl functionalities. If an excess of this compound is used, or if multifunctional thiols are incorporated, a cross-linked network will be formed. This method offers a versatile route to polymers with high sulfur content and tunable properties based on the choice of the dithiol comonomer.

The table below summarizes the potential copolymerization strategies for this compound with other sulfur-containing monomers, based on established reactions for analogous compounds.

Hybrid Copolymerization with Elemental Sulfur and Acrylates

A significant advancement in the utilization of elemental sulfur for polymer synthesis is the development of hybrid copolymerization techniques, particularly those involving inverse vulcanization. rsc.orgrsc.org This process allows for the creation of high-sulfur-content polymers by reacting molten sulfur with unsaturated organic comonomers. While this compound itself is not an acrylate (B77674), hybrid systems can be designed where it is incorporated into a reaction mixture containing elemental sulfur and acrylate or methacrylate (B99206) monomers.

More directly relevant is the copolymerization of elemental sulfur with monomers that contain both an unsaturated group (like an allyl group) and an epoxy/episulfide group. A key example is the one-step inverse vulcanization of sulfur with allyl glycidyl (B131873) ether (AGE). rsc.org In this reaction, the radical polymerization of sulfur diradicals with the allyl double bonds of AGE proceeds simultaneously with a crosslinking reaction involving the epoxy groups. The proposed mechanism involves the formation of polysulfane intermediates, which, like thiols, are capable of initiating the ring-opening of the epoxide ring. rsc.org This creates a highly cross-linked, robust polymer network in a single step.

This strategy can be directly translated to a system containing this compound. A hybrid copolymerization could involve three components: elemental sulfur, an acrylate or methacrylate monomer, and this compound.

Sulfur-Acrylate Reaction: The elemental sulfur would first undergo thermally initiated ring-opening to form diradicals (•Sₓ•). These radicals would then react with the double bonds of the acrylate monomers, forming a polysulfide copolymer backbone.

Episulfide Crosslinking: The episulfide groups of the this compound, present in the same reaction mixture, would then act as powerful crosslinking sites. The polysulfide chains, which can contain thiol end-groups or generate polysulfane intermediates, would react with the thiirane rings of this compound via a nucleophilic ring-opening mechanism. This process is analogous to the epoxy ring-opening seen with AGE and would effectively stitch the sulfur-acrylate polymer chains together, forming a durable thermoset.

The resulting hybrid material would combine the properties of both the sulfur-acrylate copolymer and the this compound crosslinker. The high sulfur content would contribute to a high refractive index, while the acrylate component would influence the mechanical properties and glass transition temperature. The this compound crosslinks would enhance the network's thermal stability and chemical resistance.

The table below outlines the roles of the different components in such a hybrid system and the resulting polymer characteristics.

Incorporation into Epoxy-Methacrylate Hybrid Resins

This compound can be effectively incorporated into epoxy-methacrylate hybrid resins to develop advanced materials for applications such as optical coatings, adhesives, and dental composites. These hybrid systems leverage the distinct polymerization mechanisms of epoxy (or episulfide) rings and methacrylate double bonds to form interpenetrating polymer networks (IPNs) or covalently co-crosslinked structures.

The incorporation of this compound into these resins is typically achieved through a dual-curing process, often involving both thermal and photochemical initiation.

Methacrylate Polymerization: The methacrylate groups are typically polymerized via a free-radical mechanism, which can be initiated by UV light in the presence of a photoinitiator or by heat using a thermal initiator. This reaction is rapid and leads to the formation of a rigid, cross-linked poly(methacrylate) network.

Episulfide Polymerization: The episulfide rings of this compound can be polymerized through various mechanisms, most commonly anionic or cationic ring-opening polymerization. In a hybrid system, this can be initiated thermally. For example, the reaction can proceed via a thiol-ene type reaction where residual thiol groups (often present in such formulations or generated in situ) attack the episulfide rings.

A common strategy involves formulating a resin containing a methacrylate monomer (e.g., bisphenol A glycidyl methacrylate, Bis-GMA), a diepoxide or diepisulfide like this compound, and appropriate initiators. The presence of the sulfur atoms from this compound in the final cured network is highly desirable for increasing the refractive index of the material—a critical property for many optical applications. nih.gov

Research on analogous systems using epoxides has shown that the properties of the final hybrid resin can be finely tuned by adjusting the ratio of the epoxy to the methacrylate component. The epoxy component generally enhances toughness and adhesion, while the methacrylate component provides hardness and rapid curing. By replacing a standard diepoxide with this compound, one can achieve these hybrid characteristics while also significantly boosting the sulfur content and, consequently, the refractive index.

The table below compares the expected properties of a standard epoxy-methacrylate resin with a hybrid resin containing this compound.

Chemical Modification with Amines and Other Functional Reagents

The episulfide rings of this compound are susceptible to nucleophilic attack, making them ideal sites for chemical modification with a variety of functional reagents. This derivatization strategy allows for the introduction of new functional groups and the creation of polymers with tailored properties. Amines are particularly effective reagents for this purpose, leading to the formation of aminothiol (B82208) structures.

The reaction of this compound with primary or secondary amines proceeds via a ring-opening addition reaction. Each episulfide ring can react with an amine, leading to the formation of a β-aminothiol. When a diamine or a polyamine is used as the curing agent for this compound, a cross-linked polymer network is formed. This is analogous to the curing of diepoxides with amines, which is a cornerstone of epoxy resin technology.

The resulting poly(aminothiol) network possesses several desirable characteristics:

Strong Adhesion: The presence of hydroxyl (formed upon tautomerization of the thiol) and amine groups promotes strong adhesion to various substrates.

Chemical Functionality: The secondary or tertiary amines and the thiol groups within the polymer backbone can act as sites for further chemical reactions, complexation with metal ions, or can influence the pH-responsiveness of the material.

High Performance: The resulting thermosets are expected to exhibit good thermal stability and mechanical properties, similar to traditional epoxy-amine systems.

Beyond simple amines, other functional reagents can be employed to modify this compound. For example, reacting this compound with a molecule containing a single amine group and another functional group (e.g., a fluorescent tag, a bioactive molecule) allows for the synthesis of well-defined, functionalized molecules. Carboxylic acids and phenols can also be used as nucleophiles for the ring-opening reaction, although they typically require catalysts and more forcing conditions compared to amines.

The table below summarizes modification possibilities for this compound with various functional reagents.

Grafting and Crosslinking with Polysaccharides and Biopolymers

The reactivity of this compound's episulfide rings makes it an excellent candidate for grafting onto or crosslinking with natural biopolymers like polysaccharides (e.g., cellulose, starch, chitosan) and proteins. This modification strategy is used to impart new properties to the biopolymers, such as improved mechanical strength, water resistance, and functional group density, creating advanced bio-based materials.

The fundamental reaction involves the nucleophilic groups present on the biopolymer chains—primarily hydroxyl (-OH) groups in polysaccharides and amine (-NH₂) groups in chitosan (B1678972) or proteins—attacking the carbon atoms of the episulfide ring in this compound. This reaction, typically conducted in an aqueous or slurry phase and often catalyzed by a base, results in the formation of a stable covalent bond between the biopolymer and the this compound molecule.

Since this compound is a difunctional molecule, it can react in two main ways:

Grafting: One episulfide ring reacts with a functional group on the biopolymer, leaving the second episulfide ring available for further reactions or to provide a reactive site on the modified biopolymer.

Crosslinking: Both episulfide rings react with functional groups on different biopolymer chains (or on the same chain), creating a cross-linked network. This significantly alters the physical properties of the biopolymer, transforming it from a soluble or dispersible material into an insoluble, robust hydrogel or solid material.

This crosslinking is particularly valuable for creating polysaccharide-based hydrogels with enhanced stability and controlled swelling behavior. The introduction of the thioether linkages from this compound can also enhance the biopolymer's resistance to chemical and enzymatic degradation compared to more common crosslinkers like epichlorohydrin (B41342). Furthermore, the resulting material will be rich in thiol/hydroxyl groups, which can be used for subsequent functionalization, such as the immobilization of enzymes, drugs, or metal-chelating agents.

The table below details the outcomes of reacting this compound with common biopolymers.

Formation and Architecture of Polymer Networks and Composites with Diglycidyl Sulfide

Formation of Densely Crosslinked Copolymer Networks

Diglycidyl sulfide (B99878) acts as a crosslinking agent in various polymer systems, notably in polyacrylates. In these applications, it is employed as part of a crosslinker-accelerator system designed for thermal crosslinking google.comgoogle.com. The incorporation of diglycidyl sulfide facilitates the formation of densely crosslinked copolymer networks. These networks are crucial for imparting desirable material properties such as enhanced cohesion and improved thermal shear strength google.comgoogle.com. Without effective crosslinking, polymer coatings can remain too soft and prone to deformation under stress google.com. The crosslinking process, often initiated or accelerated by specific additives, ensures the development of a robust three-dimensional network structure google.comgoogle.com.

Engineering of Porous Polymer Architectures via Phase Separation

Information regarding the engineering of porous polymer architectures via phase separation using this compound is not present in the analyzed search results.

Tailoring Network Structure for Performance Optimization

The use of this compound, often in conjunction with accelerator systems, allows for the fine-tuning of polymer network structures to optimize material performance google.comgoogle.com. These systems enable control over the kinetics of the crosslinking reaction. For instance, the crosslinking process can continue even after initial processing and cooling, with reduced thermal energy input, without requiring actinic irradiation google.com. This controlled crosslinking is vital for achieving desired mechanical properties, such as cohesion and shear strength, by managing the density and integrity of the polymer network google.comgoogle.com. The temperature sensitivity of these crosslinking reactions also provides a window for processing, preventing premature gelling while ensuring sufficient post-processing crosslinking google.comgoogle.com.

Theoretical and Computational Investigations of Diglycidyl Sulfide Reactivity and Polymerization

Molecular Simulations of Polymer Network Formation and Evolution

Molecular dynamics (MD) simulations are a cornerstone for understanding the formation and evolution of polymer networks from monomers such as diglycidyl sulfide (B99878). These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the dynamic process of cross-linking and network build-up over time.

In a typical MD simulation of diglycidyl sulfide polymerization, the initial system would consist of a number of this compound monomers and a curing agent within a simulation box with periodic boundary conditions. The simulation proceeds by solving Newton's equations of motion for each atom, governed by a force field that describes the potential energy of the system as a function of atomic coordinates.

The polymerization process itself can be simulated using reactive force fields or by implementing algorithms that create new covalent bonds between reactive atoms when they are within a certain cutoff distance. As the simulation progresses, one can monitor the evolution of various properties, including:

Degree of Conversion: The percentage of reactive groups (epoxide rings) that have reacted.

Molecular Weight Distribution: The distribution of polymer chain lengths as the network grows.

Cross-link Density: The number of cross-links per unit volume, which is a critical parameter determining the mechanical properties of the final thermoset.

Gel Point: The point at which a continuous network spanning the entire system is formed.

Table 1: Key Parameters in Molecular Dynamics Simulations of Polymerization

| Parameter | Description | Relevance to this compound Polymerization |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular interactions and conformational dynamics of this compound and the growing polymer chains. |

| Time Step | The interval at which the equations of motion are integrated. | A smaller time step increases accuracy but also computational cost. Typically on the order of femtoseconds for atomistic simulations. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Controls variables like temperature and pressure during the simulated polymerization process. |

| Reactive Scheme | The algorithm used to model the formation of new chemical bonds. | Crucial for accurately representing the curing reaction between the epoxide groups of this compound and the curing agent. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the curing of epoxy resins. DFT calculations can provide precise information about the geometries of reactants, transition states, and products, as well as the corresponding energy changes along a reaction pathway. nih.gov

For the polymerization of this compound, DFT studies can be employed to investigate several key aspects of the reaction mechanism:

Epoxide Ring-Opening: The initial and rate-determining step in epoxy polymerization is the opening of the highly strained epoxide ring. DFT can be used to model the attack of a nucleophile (e.g., an amine or thiol from a curing agent) or an initiator on the carbon atoms of the oxirane ring.

Reaction Pathways: DFT calculations can map out the potential energy surface for the reaction, identifying the lowest energy pathway and any potential side reactions. nih.gov This includes calculating the activation energies for each elementary step, which provides insight into the reaction kinetics.

Influence of the Sulfide Linker: The sulfur atom in the this compound backbone can influence the reactivity of the epoxide groups through electronic effects. DFT can quantify this influence by comparing the charge distribution and reactivity indices of this compound with its oxygen-containing counterpart, diglycidyl ether.

Catalyst Effects: If a catalyst is used to accelerate the curing process, DFT can be used to study the mechanism of catalysis by modeling the interaction of the catalyst with the reactants and intermediates. dtu.dk

While specific DFT studies on the reaction mechanisms of this compound are sparse, research on related sulfur-containing molecules and epoxy resins provides a framework for understanding its reactivity. whiterose.ac.uknih.gov For example, DFT calculations on the reactions of thiols and sulfides with other molecules can provide insights into the nucleophilicity of the sulfur atom and its potential participation in side reactions. whiterose.ac.uk

Table 2: Representative Energy Barriers for Epoxy Curing Reactions from DFT Studies

| Reaction Step | Reactants | Curing Agent/Initiator | Typical Activation Energy (kcal/mol) |

| Ring-Opening | Epoxy Monomer | Primary Amine | 12 - 18 |

| Etherification | Epoxy Monomer | Hydroxyl Group | 20 - 25 |

| Homopolymerization | Epoxy Monomer | Anionic Initiator | 15 - 20 |

Note: These are typical values for epoxy resins and may vary for this compound.

Modeling of Thermoset Behavior and Network Density

Once the polymer network is formed, computational models can be used to predict the macroscopic properties of the resulting thermoset material. These models often use the network topology generated from molecular simulations or theoretical predictions as input.

The network density, or cross-link density, is a critical parameter that dictates many of the material's properties, including its glass transition temperature (Tg), modulus, and strength. The cross-link density can be estimated from the stoichiometry of the initial monomer/curing agent mixture and the final degree of conversion.

Various theoretical models can then be used to relate the network structure to the material's behavior:

Rubber Elasticity Theory: For thermosets above their Tg, this theory relates the elastic modulus to the cross-link density.

Glass Transition Models: Models like the DiBenedetto equation relate the Tg of the thermoset to the degree of cure and the Tg of the un-cross-linked and fully cured polymer.

Mechanical Property Prediction: More sophisticated multiscale modeling approaches can predict a range of mechanical properties, including stress-strain behavior, fracture toughness, and creep resistance, by linking atomistic-level simulations to continuum-level finite element models. mdpi.com

Studies on bio-based epoxy thermosets have demonstrated how experimental data from techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) can be used to validate and refine these models. nih.govnih.gov For this compound thermosets, such an integrated experimental and modeling approach would be crucial for developing a comprehensive understanding of their structure-property relationships.

Quantum Chemical Calculations for Reaction Intermediates and Pathways

Quantum chemical calculations, including but not limited to DFT, provide a detailed picture of the electronic structure and energetics of molecules and are particularly useful for studying short-lived reaction intermediates and complex reaction pathways. scienceopen.comescholarship.org

In the context of this compound polymerization, these methods can be used to:

Characterize Transition States: Quantum chemical calculations can precisely determine the geometry and energy of the transition state for each elementary reaction step. scienceopen.com This information is essential for understanding the factors that control the reaction rate.

Predict Spectroscopic Properties: These calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies for proposed intermediates. These predictions can then be compared with experimental data to confirm the presence of these species.

For sulfur-containing compounds, quantum chemical calculations are particularly important for understanding the role of the sulfur atom's d-orbitals in bonding and reactivity. escholarship.org These calculations can help to explain any unique reactivity patterns observed for this compound compared to its oxygen- or carbon-based analogs. While direct computational studies on this compound intermediates are not widely published, the principles and methods are well-established in the field of computational organic chemistry. escholarship.org

Applications in Advanced Materials Science: Polymer Matrices and Composites

Utilization as Macromolecular Binders in Composite Formulation

No specific research findings or data tables detailing the utilization of Diglycidyl sulfide (B99878) as a macromolecular binder in composite formulation were identified. While various diglycidyl ethers serve as binders in composite materials, direct studies involving Diglycidyl sulfide in this capacity are absent in the reviewed literature.

Development of Advanced Thermosetting Epoxy Resin Systems

Information regarding the development of advanced thermosetting epoxy resin systems specifically incorporating this compound was not found. The literature extensively covers the development of epoxy resin systems using other diglycidyl ethers, such as Diglycidyl ether of bisphenol A (DGEBA), which are well-established for their thermosetting properties sdlookchem.comcnrs.frtripod.comnasa.govresearcher.life.

Formulation of High-Performance Polymer Matrix Composites

No specific studies detailing the formulation of high-performance polymer matrix composites using this compound were identified. Research in this area typically focuses on established epoxy resins and other polymer systems, often incorporating fillers or reinforcing fibers, but does not feature this compound as a primary component sdlookchem.comnasa.govhaz-map.com.

Role as Crosslinking Agents in Advanced Adhesive Systems

The role of this compound as a crosslinking agent in advanced adhesive systems could not be substantiated by the conducted searches. While various diglycidyl ethers, such as Ethylene glycol diglycidyl ether (EGDGE) and Diglycidyl ether of bisphenol A (DGEBA), are recognized for their crosslinking capabilities in adhesives sdlookchem.compolysciences.comgoogle.comspecialchem.commdpi.com, specific applications of this compound in this context were not found.

Design of Reprocessable and Recyclable Sulfur-Based Polymers

No specific research was found detailing the design of reprocessable and recyclable sulfur-based polymers that utilize this compound. While studies exist on sulfur-containing polymers with reprocessability, often leveraging disulfide bonds or dynamic covalent chemistry, these typically involve different monomers or precursors than this compound nih.govrsc.orgresearchgate.netresearchgate.netacs.orgrsc.org.

Integration into Metal-Containing Epoxy Polymers

The integration of this compound into metal-containing epoxy polymers is not supported by the literature reviewed. Research in this area commonly employs Diglycidyl ether of bisphenol A (DGEBA) in conjunction with metal complexes or salts to create such materials eurjchem.comcnrs.fr.

Toughening Strategies for Epoxy Resin Systems

Specific strategies for toughening epoxy resin systems using this compound were not identified in the literature. Toughening of epoxy resins is a well-researched area, often involving the incorporation of elastomeric phases or specific modifiers, with Diglycidyl ether of bisphenol A (DGEBA) and its derivatives being frequently studied mdpi.comgoogle.comnih.govacs.orgresearchgate.net.

Compound Table:

Emerging Research Directions and Future Outlook in Diglycidyl Sulfide Chemistry

Sustainable and Bio-Based Diglycidyl Sulfide (B99878) Derivatives

The global imperative for sustainability has spurred significant research into replacing petroleum-based monomers with renewable alternatives. In the realm of epoxy resins, this translates to developing bio-based diglycidyl ether systems. While direct research on bio-based diglycidyl sulfide derivatives is still emerging, trends in related diglycidyl compounds highlight potential pathways. For instance, diglycidyl ethers of diphenolates (DGEDP), synthesized from diphenolic acid (DPA), have been developed as bio-based alternatives to Bisphenol A diglycidyl ether (DGEBA) researchgate.netresearchgate.net. Studies have shown that modifying the ester chain length in DGEDP can significantly influence properties such as viscosity and glass transition temperature (Tg). For example, increasing the alkyl ester chain length from methyl to n-pentyl in DGEDP resulted in a substantial decrease in viscosity from 700 to 11 Pa·s, and a drop in Tg from 158 °C to 86 °C, respectively researchgate.net. Similarly, glycidyl (B131873) ether of eugenol (B1671780) (GE), derived from a plant-based precursor, is explored as a diluent in bio-based epoxy formulations researchgate.net. These advancements suggest that similar strategies could be applied to develop sustainable this compound derivatives from renewable sulfur-containing feedstocks, aligning with the broader push for green chemistry in polymer synthesis mdpi.commdpi.comtext2fa.irmdpi.comrsc.org.

Table 9.1.1: Comparative Properties of Bio-Based Diglycidyl Ether Derivatives

| Monomer Type | Source/Precursor | Viscosity (Pa·s) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Notes | Citation |

| DGEDP (Methyl Ester) | Diphenolic Acid (DPA) | 700 | 158 | ~1150 | Bio-based alternative to DGEBA | researchgate.net |

| DGEDP (n-Pentyl Ester) | Diphenolic Acid (DPA) | 11 | 86 | ~1150 | Bio-based alternative to DGEBA, lower viscosity | researchgate.net |

| DGEBA | Bisphenol A | Not specified | Not specified | ~1150 | Petroleum-based standard | researchgate.net |

| Glycidyl Ether of Eugenol (GE) | Eugenol | Not specified | Not specified | Not specified | Used as diluent in bio-based formulations | researchgate.net |

Advanced Functional Materials Based on this compound Architecture

The incorporation of sulfur atoms into polymer structures, particularly within this compound architectures, offers a pathway to developing advanced functional materials with tailored properties. Sulfur's high polarizability and ability to extend conjugated systems make sulfur-containing polymers attractive for optical applications, such as high refractive index materials acs.orgresearchgate.net. For instance, poly(glycidyl methacrylate) (PGMA) brushes, when cross-linked with polysulfides, have demonstrated utility as nanoscale adhesive layers with enhanced fracture toughness and cohesive failure modes when bonding to EPDM rubber acs.org. This research highlights the potential of sulfur linkages to impart robustness and specific interfacial properties. Further, the inherent chemical reactivity of the diglycidyl moiety, combined with the unique characteristics of sulfur, could lead to materials with improved thermal stability, chemical resistance, and potentially novel electrochemical or self-healing properties, drawing parallels from the broader advancements in sulfur-containing polymer science mdpi.comacs.orgresearchgate.net.

Table 9.3.1: Performance Characteristics of Sulfur-Modified Polymer Adhesives

| Polymer System | Modification | Key Sulfur Component | Sulfur Content (%) | Fracture Toughness | Failure Mode (vs. EPDM) | Notes | Citation |

| PGMA Brushes | Polysulfide Crosslinking | Polysulfides | 10.9 | Higher than uncrosslinked | Cohesive | Nanoscale adhesive layer | acs.org |

| PGMA Brushes | None | N/A | 0 | Lower than crosslinked | Adhesive | Uncrosslinked control | acs.org |

Interdisciplinary Research in Sulfur-Containing Polymer Science

The study of sulfur-containing polymers, including potential this compound derivatives, is inherently interdisciplinary, bridging fundamental chemistry with materials science, engineering, and even biology. Sulfur's unique chemical versatility allows for its integration into polymers for a wide array of applications, spanning from medicine and optics to nanotechnology and energy storage mdpi.comacs.orgresearchgate.net. For example, research into sulfur-containing polymers is critical for developing advanced cathode materials for lithium-ion batteries and components for memory devices acs.org. The development of polymer nanoreactors for catalysis exemplifies the interdisciplinary nature, combining polymer chemistry with nanotechnology and catalysis research mdpi.com. Furthermore, the growing field of bio-based materials for agriculture, which may involve sulfur-containing crosslinkers like poly(ethylene glycol) diglycidyl ether, showcases collaborations between polymer science and agricultural sciences mdpi.com. As this compound chemistry matures, its integration into these diverse, interdisciplinary research efforts promises to unlock novel functionalities and applications.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s performance in green chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.